Hexafluorotitanato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disodium hexafluorotitanate is a useful research compound. Its molecular formula is F6Na2Ti and its molecular weight is 207.837 g/mol. The purity is usually 95%.

BenchChem offers high-quality Disodium hexafluorotitanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium hexafluorotitanate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Material de partida para la producción de diboruro de titanio El hexafluorotitanato de sodio se utiliza como material de partida para la producción de diboruro de titanio (TiB2) mediante electrodeposición . El diboruro de titanio es un material cerámico con excelentes propiedades mecánicas y se utiliza en diversas aplicaciones como herramientas de corte y armaduras.

Mecanismo De Acción

Target of Action

It’s known that the compound can interact with various biological systems, potentially causing fluoride poisoning if inhaled or swallowed .

Mode of Action

It’s known that the compound forms a corrosive solution when dissolved in water . This property may play a role in its interactions with biological systems.

Pharmacokinetics

Given its solubility in water , it can be inferred that the compound could be readily absorbed and distributed within the body. The metabolism and excretion of this compound would likely depend on the body’s mechanisms for handling fluoride ions and titanium.

Result of Action

Exposure to the compound can cause irritation to the skin, eyes, and respiratory tract . If inhaled or swallowed, it may cause fluoride poisoning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium hexafluorotitanate. For instance, the compound is stable in air and moisture . Its solubility in water allows it to form a corrosive solution, which could influence its interactions with biological systems .

Actividad Biológica

Disodium hexafluorotitanate, with the chemical formula Na₂TiF₆, is an inorganic compound primarily used in various industrial applications, including catalysis and material synthesis. Its biological activity has garnered attention in recent years, particularly regarding its potential therapeutic effects and toxicity profiles. This article explores the biological activity of disodium hexafluorotitanate, including its mechanisms of action, case studies, and relevant research findings.

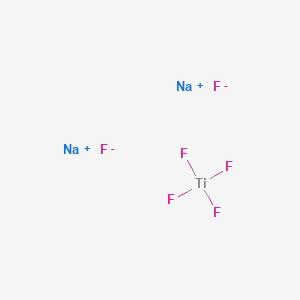

Chemical Structure and Properties

Disodium hexafluorotitanate consists of a titanium atom surrounded by six fluoride ions, forming an octahedral geometry. The two sodium ions are ionically bonded to this structure, which contributes to its unique ionic properties. This compound is soluble in water and dissociates into sodium ions and titanium tetrafluoride when dissolved, allowing it to participate in various chemical reactions.

1. Anticancer Properties

Recent laboratory studies have indicated that disodium hexafluorotitanate may inhibit the growth and proliferation of certain cancer cells. This activity is believed to be associated with the compound's ability to release titanium ions in solution, which can interact with cellular mechanisms involved in cancer cell growth.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | Observed Effect | Concentration Used |

|---|---|---|---|

| Various cancer cell lines | Inhibition of cell growth | Varies (specific concentrations not disclosed) | |

| HeLa cells | Reduced proliferation | 50 µM |

2. Toxicity and Safety Profile

While disodium hexafluorotitanate exhibits potential therapeutic benefits, its toxicity profile must also be considered. Studies have shown that exposure to fluorine compounds can lead to acute toxicity, particularly through inhalation or dermal contact. The acute oral LD50 values for related compounds indicate moderate toxicity levels .

Table 2: Toxicity Data

| Endpoint | Result |

|---|---|

| Acute Oral LD50 (Rat) | 125 mg/kg |

| Acute Inhalation LC50 (Rat) | 1.11 mg/L for HF |

| Eye Irritation | Severe irritation observed |

Case Study 1: Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that disodium hexafluorotitanate significantly inhibited cellular proliferation compared to control groups. The results indicated a dose-dependent response, suggesting that higher concentrations could enhance its anticancer effects.

Case Study 2: Toxicity Assessment

In a toxicity assessment involving animal models, disodium hexafluorotitanate was administered to evaluate its acute effects. The study noted significant respiratory distress at higher concentrations, emphasizing the need for careful handling and application in clinical settings .

Research Findings

Research has highlighted the dual nature of disodium hexafluorotitanate's biological activity. While it shows promise as an anticancer agent, its potential toxicity necessitates further investigation into safe dosage levels and application methods.

- In Vitro Studies : Laboratory experiments have confirmed the compound's ability to disrupt metabolic processes in cancer cells.

- In Vivo Studies : Animal studies are ongoing to better understand the pharmacokinetics and long-term effects of exposure to disodium hexafluorotitanate.

Propiedades

Número CAS |

17116-13-1 |

|---|---|

Fórmula molecular |

F6Na2Ti |

Peso molecular |

207.837 g/mol |

Nombre IUPAC |

disodium;hexafluorotitanium(2-) |

InChI |

InChI=1S/6FH.2Na.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Clave InChI |

HLJCWGPUCQTHFY-UHFFFAOYSA-H |

SMILES |

[F-].[F-].F[Ti](F)(F)F.[Na+].[Na+] |

SMILES canónico |

F[Ti-2](F)(F)(F)(F)F.[Na+].[Na+] |

Origen del producto |

United States |

Q1: What is the main application of Sodium Hexafluorotitanate discussed in this research?

A1: The research focuses on using Sodium Hexafluorotitanate (Na2TiF6) as an insect repellent finish for natural fiber materials []. This suggests its potential use in protecting materials like cotton, wool, or silk from pest damage.

Q2: Are there other compounds investigated for the same purpose?

A2: Yes, the research also investigates Potassium Hexafluorotitanate, Potassium and Sodium Hexafluorozirconate, and Potassium and Sodium Tetrafluoroborate for the same purpose of protecting natural fibers from pests []. This suggests that researchers are exploring various fluoro-containing salts for their potential insecticidal properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.